Fmoc-Ala-Gly-OH
Overview
Description
“Fmoc-Ala-Gly-OH” is a compound with the molecular formula C20H20N2O5 . It is also known by other names such as N-(fluorenylmethoxycarbonyl)-L-alanyl-glycine . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Ala-Gly-OH” involves the use of FMOC-Ala-OH as a raw material . The synthesis process is optimized to avoid racemization . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .Molecular Structure Analysis
The molecular weight of “Fmoc-Ala-Gly-OH” is 368.38 g/mol . The IUPAC name is 2-[[ (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid . The InChIKey is GOCNEQGFDAXBQE-LBPRGKRZSA-N .Chemical Reactions Analysis
“Fmoc-Ala-Gly-OH” is used in Fmoc SPPS for peptide sequences containing Gly . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
“Fmoc-Ala-Gly-OH” has a predicted boiling point of 678.2±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . It has a pKa value of 3.39±0.10 (Predicted) .Scientific Research Applications
Fmoc-Ala-Gly-OH, along with other Fmoc-protected amino acid derivatives, is used in protease-catalyzed peptide synthesis, demonstrating the influence of reaction media and parameters on peptide bond formation (Kuhl, Säuberlich, & Jakubke, 1992).
Fmoc as an N-α-protecting group is integral in the stepwise solid-phase synthesis of peptides, such as the synthesis of H-(Ala)6-Lys-OH, which is tracked using near-infrared Fourier-transform Raman spectroscopy (Larsen et al., 1993).
Fmoc-based solid-phase peptide synthesis methods are developed for peptides with C-terminal asparagine or glutamine, demonstrating their use in the synthesis of complex peptides (Albericio, Abel, & Bárány, 2009).
The incorporation of O-phosphotyrosine into synthetic peptides using Fmoc chemistry is described, showcasing the utility of Fmoc-Ala-Gly-OH in the synthesis of complex peptide sequences (Kitas et al., 1989).
Fmoc solid-phase peptide synthesis (SPPS) protocols are used in the development of novel PEGtide dendrons for macrophage targeting in drug delivery applications (Gao et al., 2013).
Research into synthesizing and structuring Fmoc-L-Lys(Boc)-Gly-OH provides experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Key, 2013).
Fmoc-peptide acid chlorides are utilized in fragment coupling, showcasing the versatility of Fmoc chemistry in the synthesis of complex peptides like β-Casomorphin (Babu, Gayathri, & Gopi, 1999).
Studies on Fmoc-conjugated peptides like Fmoc-Ala-Lac demonstrate their role in the formation of nanostructures and hydrogels, expanding our understanding of peptide self-assembly (Eckes et al., 2014).
The formation of Fmoc-β-Alanine during Fmoc-protections with Fmoc-OSu is examined, highlighting potential side reactions and implications for peptide synthesis (Obkircher, Stähelin, & Dick, 2008).
Enhanced stereoselectivity in the synthesis of Fmoc-protected amino acids using a novel chiral Cu(II) complex is explored, revealing new approaches for asymmetric synthesis in peptide chemistry (Smith et al., 2011).
The synthesis of bifunctional peptide derivatives based on a β-cyclodextrin core using Fmoc SPPS illustrates the potential of Fmoc chemistry in drug transport and release applications (White, Plieger, & Harding, 2010).
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry reveals the effect of the Fmoc group on peptide fragmentation, crucial for peptide analysis (Ramesh et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Gly-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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